N-benzyl-2-chloro-4-fluoroaniline
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Overview
Description
N-benzyl-2-chloro-4-fluoroaniline is an organic compound with the molecular formula C13H11ClFN It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group, and the aromatic ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-chloro-4-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-fluoroaniline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-4-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the aniline nitrogen.
Hydrogenation: Catalytic hydrogenation can lead to the reduction of the aromatic ring or the removal of the benzyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation Products: Oxidized forms of the benzyl group or the aromatic ring.
Reduction Products: Reduced forms of the aromatic ring or de-benzylated aniline derivatives
Scientific Research Applications
N-benzyl-2-chloro-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-4-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity for molecular targets. The benzyl group can also play a role in modulating its activity and stability .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-fluoroaniline: Similar structure but lacks the chlorine atom.
N-benzyl-2-chloroaniline: Similar structure but lacks the fluorine atom.
2-chloro-4-fluoroaniline: Lacks the benzyl group.
Uniqueness
N-benzyl-2-chloro-4-fluoroaniline is unique due to the combined presence of chlorine and fluorine atoms on the aromatic ring, along with the benzyl group on the aniline nitrogen.
Properties
Molecular Formula |
C13H11ClFN |
---|---|
Molecular Weight |
235.68 g/mol |
IUPAC Name |
N-benzyl-2-chloro-4-fluoroaniline |
InChI |
InChI=1S/C13H11ClFN/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
KNXCQJPGPASKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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